Aluminum fluoroacetate is a chemical compound consisting of aluminum and fluoroacetate ions. It is primarily recognized for its applications in various scientific fields, particularly in organic synthesis and as a reagent in chemical reactions. The compound is classified under metal salts, specifically as a metal-organic framework due to its structural properties.
Aluminum fluoroacetate can be derived from the reaction of aluminum salts with fluoroacetic acid or its derivatives. Fluoroacetic acid itself is a fluorinated carboxylic acid that can be synthesized through various methods, including the fluorination of acetic acid.
Aluminum fluoroacetate is classified as an organometallic compound, which combines organic groups with metal atoms. It falls under the broader category of aluminum compounds, particularly those involving fluorinated organic acids.
The synthesis of aluminum fluoroacetate can be achieved through several methods:
These methods can vary significantly in terms of temperature, pressure, and the presence of catalysts, which influence the yield and purity of the final product.
Aluminum fluoroacetate has a complex molecular structure characterized by the coordination of aluminum ions with fluoroacetate ligands. The general formula can be represented as .
Aluminum fluoroacetate participates in various chemical reactions:
The reactivity of aluminum fluoroacetate is influenced by its solubility in various solvents and its ability to form complexes with other reagents.
The mechanism by which aluminum fluoroacetate operates in chemical reactions primarily involves its role as a Lewis acid:
Kinetic studies indicate that reactions involving aluminum fluoroacetate show enhanced rates compared to those without it, highlighting its efficacy as a catalyst.
Aluminum fluoroacetate finds utility in several scientific applications:
The aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) complex functions as a "pseudo-radiometal," combining fluorine-18's favorable decay characteristics (t₁/₂ = 110 min, 97% β⁺ emission) with the practical advantages of metal-based radiochemistry [1] [4]. The thermodynamic stability of the Al–¹⁸F bond (≈670 kJ/mol) enables formation of kinetically inert complexes suitable for in vivo applications. Formation occurs via reaction of AlCl₃ with cyclotron-produced [¹⁸F]F⁻ in aqueous solution at a critical pH window of 4–5 [1] [4]. Deviations from this range cause significant inefficiencies: pH <4 promotes [¹⁸F]HF formation, while pH >4 induces aluminum hydroxide precipitation [4].
Organic co-solvents (e.g., ethanol, acetonitrile) enhance radiochemical yields (RCY) by improving [¹⁸F]AlF solubility [1]. Pre-purification of [¹⁸F]F⁻ via QMA solid-phase extraction cartridges removes metallic impurities that compete for chelation sites. Eluent selection (NaCl, NaOAc, NaHCO₃) significantly impacts radioactive concentration and labeling efficiency [4]. For example, NaOAc buffer (0.5 M, pH 4.5) achieves >95% elution efficiency in compact volumes (300–500 μL), making it ideal for high-activity formulations [4] [9].
Table 1: Critical Parameters for [¹⁸F]AlF Complex Formation
Parameter | Optimal Condition | Impact of Deviation |
---|---|---|
Reaction pH | 4.0–4.5 | ↓ RCY due to Al(OH)₃ or [¹⁸F]HF formation |
Aluminum source | AlCl₃ (≥99.999% purity) | ↓ RCY from trace metal competition |
Temperature | 100–120°C (macrocyclics) | Denaturation risk for heat-sensitive biomolecules |
Buffer system | Sodium acetate | Maximizes RCY and complex stability |
Co-solvent | 10–40% acetonitrile | ↑ Solubility and RCY by 15–30% |
Chelator architecture dictates the efficiency and stability of [¹⁸F]AlF complexes. Pentadentate ligands are optimal since one coordination site is occupied by fluoride. Macrocyclic NOTA (N₃O₃) and its derivative NODA (N₃O₂) form octahedral complexes with RCYs of 40–70% at 100–120°C and demonstrate >95% stability in serum for 4 hours [1] [3]. However, NOTA's free carboxylate group competes with fluoride for aluminum coordination, reducing RCY by 10–15% [4]. NODA's N₃O₂ configuration circumvents this issue, making it the preferred chelator for peptides like PSMA-617 [3] [7].
Acyclic chelators enable radiolabeling of heat-sensitive biomolecules at ≤40°C. RESCA (N₂O₃ donor set) incorporates a cyclohexyl moiety for rigidity, achieving RCYs of 35–63% at ambient temperature while maintaining 87% stability in plasma at 4 hours [1] [5]. Similarly, 2-AMPTA-HB exhibits 81% RCY at room temperature and 92% stability in saline [4]. These advances are critical for antibodies and nanobodies like HER2-targeting 5F7, where [¹⁸F]AlF-RESCA-5F7 achieves tumor visualization within 30 minutes of synthesis [5].
Table 2: Performance Comparison of Key Chelators for [¹⁸F]AlF Labeling
Chelator | Type | Donor Set | Labeling Temp (°C) | RCY (%) | 4h Serum Stability (%) |
---|---|---|---|---|---|
NOTA | Macrocyclic | N₃O₃ | 100–120 | 40–60 | >95 |
NODA | Macrocyclic | N₃O₂ | 100–120 | 60–75 | >95 |
RESCA | Acyclic | N₂O₃ | 25–40 | 35–63 | 87 |
2-AMPTA-HB | Acyclic | N₂O₃ | 25 | 55–81 | 92 |
HBED | Acyclic | N₂O₂ | 25 | 50–70 | 80 |
Macrocyclic chelators (NOTA/NODA) dominate clinical applications due to their commercial availability and exceptional complex stability. The rigid cyclic structure requires high temperatures (100–120°C) for [¹⁸F]AlF²⁺ incorporation but delivers near-quantitative stability in physiological conditions [3] [7]. For example, [¹⁸F]AlF-NOTA-PSMA-617 shows <2% defluorination in vivo, evidenced by low bone uptake (1.63 ± 0.73 %ID/g) [3]. This stability is critical for prostate cancer imaging, where salivary gland retention is minimized.
Acyclic chelators (RESCA, HBED) enable gentle radiolabeling of temperature-sensitive proteins. RESCA-functionalized human serum albumin achieves 52–63% RCY at 40°C without denaturation [4]. However, acyclic complexes exhibit 5–15% lower serum stability than macrocyclics due to conformational flexibility. For instance, early acyclic ligands like ABNOTA showed only 66% stability at 4 hours [4]. Newer derivatives like RESCA address this via structural restraints, enabling clinical translation of antibodies and nanobodies [5].
Automated synthesis platforms enable GMP-compliant production of [¹⁸F]AlF tracers for clinical use. Key systems include:
Critical protocol optimizations:
These protocols support multi-Ci production of tracers like [¹⁸F]AlF-PSMA-617, with molar activities of 16–40 GBq/μmol [3] [7].
Cancer Imaging: [¹⁸F]AlF-PSMA-617-NODA shows superior tumor uptake (4.2–6.1 %ID/g) in prostate xenografts compared to [¹⁸F]PSMA-1007, with faster clearance from kidneys and salivary glands [3] [7]. In high-grade gliomas, PSMA neoangiography visualization achieves tumor-to-background ratios >5:1 within 1 hour post-injection [7].
ImmunoPET: [¹⁸F]AlF-RESCA-5F7 nanobody exhibits high HER2-specific uptake in SKOV3 tumors (4.69 ± 1.51 %ID/g at 1 h), enabling clear microPET/CT delineation despite renal retention [5].
Inflammation Targeting: Al[¹⁸F]F-NOTA-mannosylated dextran accumulates in CD206⁺ macrophages in liver (25 %ID/g) and spleen (18 %ID/g), with 84% intact tracer in blood at 60 minutes post-injection. Blocking reduces uptake by >70%, confirming specificity [8].
Table 3: Preclinical Biodistribution of Key [¹⁸F]AlF Tracers
Tracer | Target | Tumor Uptake (%ID/g, 1h p.i.) | Critical Organ Uptake | Application |
---|---|---|---|---|
[¹⁸F]AlF-PSMA-617-NODA | PSMA | 6.1 ± 0.9 (PC3-PIP) | Salivary glands: 0.8 ± 0.3 %ID/g | Prostate cancer |
[¹⁸F]AlF-RESCA-5F7 | HER2 | 4.69 ± 1.51 (SKOV3) | Kidneys: 12.3 ± 1.4 %ID/g | Breast/ovarian cancer |
Al[¹⁸F]F-NOTA-D10CM | CD206 | N/A (non-tumoral) | Liver: 25.2 ± 3.1 %ID/g | Inflammation imaging |
[¹⁸F]AlF-NOTA-octreotide | SSTR | 3.4 ± 0.5 (AR42J) | Pancreas: 2.1 ± 0.4 %ID/g | Neuroendocrine tumors |
Theranostic Pairing: The identical coordination chemistry of [¹⁸F]AlF and therapeutic radiometals (e.g., ¹⁷⁷Lu) enables precise dosimetry for alpha/beta therapies [2] [6]. For example, RESCA-5F7 facilitates both [¹⁸F]AlF-PET imaging and ²¹¹At-based alpha therapy using the same conjugate [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: